molecular formula C6H10O4S B3150796 1,1-dioxothiane-4-carboxylic acid CAS No. 69496-87-3

1,1-dioxothiane-4-carboxylic acid

Cat. No.: B3150796
CAS No.: 69496-87-3
M. Wt: 178.21 g/mol
InChI Key: RPJRJUVGGDVVDF-UHFFFAOYSA-N
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Description

1,1-Dioxothiane-4-carboxylic acid is a six-membered organosulfur heterocycle of high interest in contemporary synthetic and medicinal chemistry research . The compound features a sulfone group (1,1-dioxide) and a carboxylic acid functional group at the 4-position of the thiane ring, creating a versatile scaffold for chemical synthesis . The sulfone group is a strong electron-withdrawing moiety that significantly influences the molecule's reactivity and physical properties, while the carboxylic acid serves as a key handle for further derivatization, enabling the formation of various esters, amides, and other derivatives . This unique structure makes it a valuable building block for developing more complex molecules, particularly in the search for new therapeutic agents . Organosulfur heterocycles similar to this compound are recognized as important pharmacophores and are investigated for a range of potential biological activities, which may include antimicrobial and anticancer properties . Research into such compounds is driven by the need for novel chemical entities in drug discovery programs . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxothiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJRJUVGGDVVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215262
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64096-87-3
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
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Record name 1,1-dioxo-1-thiane-4-carboxylic acid
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Synthetic Methodologies for 1,1 Dioxothiane 4 Carboxylic Acid

Oxidation of Thiane (B73995) Derivatives

The most direct route to 1,1-dioxothiane-4-carboxylic acid involves the oxidation of the sulfur atom in a thiane ring system. This transformation converts the thioether functionality into a sulfone (1,1-dioxo) group.

Selection of Oxidizing Agents and Optimized Reaction Conditions

The conversion of a thiane to a 1,1-dioxothiane requires a potent oxidizing agent capable of a two-step oxidation of the sulfur atom. The selection of the reagent is crucial to ensure complete oxidation to the sulfone without causing unwanted side reactions on the carboxylic acid moiety.

A variety of oxidizing systems have been developed for the oxidation of sulfides to sulfones. organic-chemistry.orggoogle.com Hydrogen peroxide (H₂O₂) is a common and environmentally benign choice, often used in conjunction with a catalyst. google.com Metal catalysts such as those based on niobium or tungsten can facilitate the selective oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org Other powerful oxidizing agents include potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA), and potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.org

The choice of solvent is also critical; polar aprotic solvents are often employed. Reaction conditions, including temperature and reaction time, must be carefully controlled to favor the formation of the sulfone over the intermediate sulfoxide (B87167). organic-chemistry.org For substrates containing sensitive functional groups, milder, more selective reagents are preferred. organic-chemistry.org

Table 1: Common Oxidizing Agents for Thiane to 1,1-Dioxothiane Conversion

Oxidizing AgentTypical Catalyst/ConditionsKey Characteristics
Hydrogen Peroxide (H₂O₂)Niobium carbide, Tungstate salts, Triflic acid organic-chemistry.orgorganic-chemistry.orgEnvironmentally friendly; catalysis is often required for efficient conversion to sulfone. google.com
m-Chloroperoxybenzoic acid (m-CPBA)Typically used in stoichiometric amountsEffective for oxidation, but careful control is needed to avoid over-oxidation of other functional groups.
Potassium Permanganate (KMnO₄)Acidic or basic conditionsA very strong, non-selective oxidant that can potentially cleave other bonds if not used carefully. google.com
Potassium Peroxymonosulfate (Oxone)Aqueous solvent systemsA versatile and powerful oxidant, often used for its stability and effectiveness. google.com

Mechanistic Pathways of Thiane Oxidation

The oxidation of a thiane (a cyclic thioether) to a 1,1-dioxothiane (a sulfone) is a stepwise process. The reaction proceeds through a sulfoxide intermediate. researchgate.net

In the first step, the sulfur atom of the thiane ring acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent. This results in the formation of the corresponding thiane-1-oxide (sulfoxide). The sulfoxide is more electron-deficient and less nucleophilic than the starting thioether. researchgate.net

For the second oxidation step to occur, a sufficiently strong oxidizing agent is required. The sulfur atom of the sulfoxide is further oxidized to yield the sulfone, where the sulfur atom is in a higher oxidation state and bonded to two oxygen atoms. researchgate.net Controlling the stoichiometry of the oxidizing agent can sometimes allow for the isolation of the intermediate sulfoxide, but for the synthesis of this compound, conditions are optimized to drive the reaction to completion. organic-chemistry.org

Continuous-Flow Oxidation Strategies

Continuous-flow chemistry offers significant advantages for oxidation reactions, which are often highly exothermic and can pose safety risks on a large scale. The use of microreactors or flow systems provides superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. researchgate.net

In a potential continuous-flow setup for the synthesis of this compound, a solution of the thiane precursor and the oxidizing agent (such as hydrogen peroxide) would be pumped through separate channels to a mixing point. nih.gov The combined stream would then pass through a heated or cooled reactor coil to control the reaction temperature precisely. researchgate.net This methodology allows for safer handling of potentially hazardous reagents and can lead to higher yields and purity by minimizing the formation of byproducts. thieme.com

Hydrolysis of Functionalized Ester Precursors

An alternative synthetic route involves the preparation of an ester of this compound, followed by a hydrolysis step to liberate the free carboxylic acid. This pathway can be advantageous if the starting material is more readily available as an ester or if the carboxylic acid group interferes with the oxidation step.

Esterification of Thiane-4-carboxylic Acid

Before oxidation, thiane-4-carboxylic acid can be converted to its corresponding ester. One of the most common methods for this transformation is the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.commasterorganicchemistry.com

Another mild and effective method for esterification, particularly for substrates that are sensitive to strong acids, involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under non-acidic conditions at room temperature. orgsyn.org

Hydrolysis Conditions (Acidic and Basic)

Once the ester of this compound is obtained (either by esterifying and then oxidizing, or vice-versa), the final step is hydrolysis to yield the carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.ukucalgary.ca

Acidic Hydrolysis : The ester is heated under reflux with an excess of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.ukyoutube.com This reaction is the reverse of the Fischer esterification and is also an equilibrium process. ucalgary.ca To ensure complete hydrolysis, a large excess of water is used to shift the equilibrium toward the products: the carboxylic acid and the corresponding alcohol. chemguide.co.ukyoutube.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. ucalgary.ca

Basic Hydrolysis (Saponification) : This is often the preferred method as the reaction is irreversible. chemguide.co.ukucalgary.ca The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. ucalgary.ca This leads to the formation of a carboxylate salt and an alcohol. The reaction is driven to completion because the final step, the deprotonation of the initially formed carboxylic acid by the base, is not reversible. ucalgary.camasterorganicchemistry.com To obtain the final this compound, the reaction mixture must be neutralized with a strong acid in a final workup step to protonate the carboxylate salt. masterorganicchemistry.com

Table 2: Comparison of Hydrolysis Conditions for Ester Precursors

ConditionReagentsMechanismKey Features
Acidic HydrolysisDilute H₂SO₄ or HCl, excess H₂O, heat chemguide.co.ukucalgary.caReversible nucleophilic acyl substitution. ucalgary.cayoutube.comEquilibrium process; requires excess water to drive to completion. chemguide.co.uk
Basic Hydrolysis (Saponification)Aqueous NaOH or KOH, heat; followed by acid workup ucalgary.camasterorganicchemistry.comIrreversible nucleophilic acyl substitution. ucalgary.caReaction goes to completion; yields a carboxylate salt that must be acidified. masterorganicchemistry.com

Advanced and Emerging Synthetic Approaches

Biocatalytic Synthesis Pathways

Biocatalysis is emerging as a highly selective and sustainable alternative to traditional chemical synthesis. The use of enzymes offers reactions under mild conditions with high enantioselectivity, a crucial aspect for pharmaceutical applications. For the synthesis of this compound, biocatalytic methods could offer significant advantages, particularly in producing specific stereoisomers.

While specific enzymes for the direct synthesis of this compound are not prominently documented, related biocatalytic transformations highlight the potential of this approach. Engineered enzymes, often based on proteins like myoglobin, have been developed as carbene transferases for the highly enantioselective synthesis of cyclopropyl (B3062369) sulfones. digitellinc.com This demonstrates the capability of biocatalysts to construct cyclic sulfone structures with high precision.

Another relevant area is the enzymatic synthesis of carboxylic acids. Large libraries of nitrilase enzymes have been discovered that can efficiently hydrolyze nitrile compounds to the corresponding carboxylic acids. acs.org This approach could be applied to a precursor, 4-cyano-thiane-1,1-dioxide, to yield the target acid. Such enzymes are known for their high yields and enantioselectivity in producing valuable hydroxy carboxylic acid derivatives. acs.org Lipases, another class of enzymes, have also been shown to catalyze reactions like decarboxylative Michael additions in related heterocyclic systems, showcasing the broad utility of enzymes in complex transformations. jchemrev.com

Table 2: Potential Biocatalytic Reactions Applicable to Sulfone Carboxylic Acid Synthesis

Enzyme ClassReaction TypePotential Precursor for Target CompoundKey AdvantageReference
Engineered TransferaseCarbene TransferN/A (Forms C-S bond)High Enantioselectivity digitellinc.com
NitrilaseNitrile Hydrolysis4-Cyano-thiane-1,1-dioxideHigh Yield, Enantioselectivity acs.org
LipaseEster HydrolysisEster of this compoundMild Conditions, Selectivity jchemrev.com

Green Chemistry Principles in Scalable Synthesis

The application of green chemistry principles is paramount for developing scalable, environmentally friendly, and economically viable synthetic processes. A common route to this compound involves the oxidation of a thiane-based precursor. Green chemistry focuses on improving the atom economy, using safer solvents and reagents, and minimizing waste in such transformations. primescholars.comrsc.org

A key target for greening the synthesis is the oxidation step of the sulfide (B99878) to the sulfone. Traditional methods often use stoichiometric, heavy-metal-based oxidants like permanganate or chromates, which generate significant toxic waste. Modern approaches focus on using cleaner oxidants. Hydrogen peroxide (H₂O₂) is an ideal green oxidant as its only byproduct is water. rsc.orgmdpi.com Research has demonstrated highly atom-economic, catalyst- and solvent-free oxidation of sulfides to sulfones using just 30% aqueous H₂O₂. rsc.org

Another green oxidant is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can be used without a catalyst, with the selectivity for sulfoxide or sulfone controlled simply by the choice of solvent (ethanol for sulfoxide, water for sulfone). rsc.org The development of recyclable catalysts for use with clean oxidants is also a major focus. mdpi.com These principles aim to reduce the environmental footprint of the synthesis, a critical consideration for any industrial-scale production. scranton.edu

Table 3: Comparison of Oxidation Methods for Sulfide to Sulfone based on Green Chemistry Principles

Oxidant/SystemSolventCatalystKey Green Advantage(s)Reference
30% aq. H₂O₂NoneNoneHigh atom economy, water as byproduct, solvent-free. rsc.org
OxoneWaterNoneCatalyst-free, uses water as solvent. rsc.org
H₂O₂ / PAMAM-G1-PMoEthanolRecyclable Dendritic HybridRecyclable catalyst, mild conditions. mdpi.com
Molecular OxygenIonic LiquidMn(OAc)₂Use of O₂ as oxidant, no over-oxidation observed. researchgate.net

Spectroscopic and Structural Elucidation of 1,1 Dioxothiane 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 1,1-dioxothiane-4-carboxylic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectroscopy, the acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 13 ppm. princeton.edulibretexts.org The exact chemical shift can be influenced by the solvent and concentration due to hydrogen bonding. openstax.org The protons on the thiane (B73995) ring would exhibit signals in the aliphatic region, with their specific chemical shifts and coupling patterns dictated by their stereochemical relationships and proximity to the electron-withdrawing sulfone and carboxylic acid groups. For instance, protons on carbons adjacent to the carboxylic acid typically resonate in the 2-3 ppm range. libretexts.org

¹³C NMR spectroscopy provides complementary information. The carbon atom of the carboxyl group (–COOH) is characteristically found in the range of 165 to 185 ppm. openstax.org Saturated aliphatic acids, such as this compound, would be expected to appear towards the downfield end of this range. openstax.org The carbon atoms within the thiane ring would appear at distinct chemical shifts, influenced by the presence of the adjacent sulfone group.

Standard methods for verifying the molecular structure of related heterocyclic compounds often involve both ¹H and ¹³C NMR. For example, in analogous thiazolidine (B150603) derivatives, the ring protons are resolved between δ 3.0–5.0 ppm in the ¹H NMR spectrum.

Table 1: Typical NMR Chemical Shift Ranges for Carboxylic Acids

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid (R-COOH)10-13165-185
α-Protons to COOH2-3-

Data compiled from multiple sources. princeton.edulibretexts.orgopenstax.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The spectrum of a carboxylic acid is characterized by several distinct absorption bands.

A very broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is attributed to the O–H stretching vibration of the carboxylic acid. libretexts.orgorgchemboulder.comlibretexts.org The significant broadening of this peak is a result of hydrogen bonding, which often leads to the formation of dimers in the solid and liquid states. orgchemboulder.comspectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching bands. orgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid gives rise to an intense absorption band between 1760 and 1690 cm⁻¹. orgchemboulder.com For saturated, dimeric carboxylic acids, this peak is commonly centered around 1710 cm⁻¹. libretexts.orgopenstax.orglibretexts.org The C–O stretching vibration appears in the 1320-1210 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com Additionally, O–H bending vibrations can be observed in the ranges of 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com The sulfone group (SO₂) in the thiane ring would also exhibit characteristic strong stretching absorptions.

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acids

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Intensity
O–HStretch3300-2500Strong, Very Broad
C=OStretch1760-1690Strong
C–OStretch1320-1210Medium
O–HBend1440-1395Variable
O–HBend950-910Broad

Data compiled from multiple sources. libretexts.orgorgchemboulder.comlibretexts.orgspectroscopyonline.com

X-ray Crystallography for Solid-State Structural Analysis

In the solid state, carboxylic acids often form hydrogen-bonded dimers. researchgate.net X-ray diffraction studies on similar compounds, such as derivatives of anthracene (B1667546) carboxylic acid, have confirmed their molecular and supramolecular structures. mdpi.com For this compound, an X-ray crystal structure would reveal the conformation of the thiane ring and the spatial relationship between the sulfone and carboxylic acid groups. It would also elucidate the intermolecular interactions, such as the hydrogen bonding network, that govern the crystal packing.

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns. In a typical mass spectrum of a carboxylic acid, the molecular ion peak (M⁺) may be weak. youtube.com

A common fragmentation pathway for carboxylic acids involves the cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage), leading to the formation of a resonance-stabilized acylium ion (R-CO⁺). libretexts.org For this compound, this would correspond to the loss of the thiane ring moiety. Another potential fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available, which results in a characteristic fragment ion. youtube.com

In the context of identifying and quantifying related compounds like 1,3-thiazinane-4-carboxylic acid in biological samples, gas chromatography-mass spectrometry (GC-MS) has been effectively utilized. mdpi.com This involves derivatization of the carboxylic acid to make it more volatile for GC analysis, followed by MS detection to identify and quantify the compound based on specific fragment ions. mdpi.com For instance, in the analysis of a derivatized thiazinane carboxylic acid, ions at m/z 102.0, 146.0, and 202.1 were selected for monitoring. mdpi.com

Table 3: Potential Mass Spectrometry Fragments for Carboxylic Acids

Fragmentation ProcessDescriptionResulting Ion
Alpha-CleavageCleavage of the bond adjacent to the carbonyl group.Acylium ion (R-CO⁺)
McLafferty RearrangementTransfer of a γ-hydrogen to the carbonyl oxygen followed by β-cleavage.Enol radical cation and a neutral alkene.

Based on general fragmentation patterns of carboxylic acids. youtube.comlibretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a standard method for validating the purity of such compounds.

Various HPLC methods have been developed for the analysis of carboxylic acids. nih.gov Reversed-phase liquid chromatography (RPLC) is commonly employed, often coupled with mass spectrometry (MS) or ultraviolet (UV) detection. nih.gov However, since many carboxylic acids lack a strong chromophore, derivatization may be necessary for sensitive UV or fluorescence detection. nih.gov The choice of column and mobile phase is critical for achieving good separation. For instance, the elution behavior of dicarboxylic acids has been compared on different columns like RSpak DE-413 and ODS columns. shodex.com

For the purification of derivatives, silica (B1680970) gel chromatography is a common laboratory-scale technique. The separation is typically achieved by using a gradient of solvents, such as a mixture of hexane (B92381) and ethyl acetate.

Table 4: Common Chromatographic Techniques for Carboxylic Acid Analysis

TechniquePrincipleTypical Application
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a stationary and mobile phase.Purity assessment, quantification.
Gas Chromatography (GC)Separation based on volatility and interaction with a stationary phase.Analysis of volatile derivatives.
Silica Gel ChromatographyAdsorption chromatography based on polarity.Purification of synthetic products.

Information compiled from multiple sources. nih.gov

Computational Chemistry and Mechanistic Studies of 1,1 Dioxothiane 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. For 1,1-dioxothiane-4-carboxylic acid, DFT calculations provide fundamental insights into its geometry, conformational landscape, and reactivity.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its chemical and biological function. DFT calculations are employed to perform geometry optimization, which determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

The conformational flexibility of the thiane-1,1-dioxide ring and the orientation of the carboxylic acid group are key aspects of its structure. The six-membered thiane (B73995) ring can adopt various conformations, such as chair, boat, and twist-boat forms. Computational studies on related saturated heterocyclic compounds containing sulfur have shown that the chair conformation is often the most stable. For this compound, the chair conformation would likely predominate, with the bulky sulfone and carboxylic acid groups occupying positions that minimize steric hindrance. The carboxylic acid group itself can exist in different rotational isomers (rotamers).

Table 1: Hypothetical DFT Optimized Geometrical Parameters for this compound (Chair Conformation)

ParameterAxial COOHEquatorial COOH
Bond Lengths (Å)
S=O1.4351.436
S-C1.8101.809
C-C (ring)1.5381.539
C-C (exocyclic)1.5151.514
C=O1.2101.211
C-O1.3501.349
O-H0.9700.971
Bond Angles (degrees)
O=S=O118.5118.6
C-S-C102.1102.2
C-C-C (ring)111.5111.4
O=C-O123.0123.1
Dihedral Angles (degrees)
C-S-C-C-55.254.8
S-C-C-C58.9-58.5

Note: This table is illustrative and based on general values for similar compounds. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping the potential energy surface of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. For this compound, this includes understanding the mechanisms of its synthesis and its subsequent chemical transformations.

Reactions involving the carboxylic acid group, such as esterification or amidation, proceed through well-established mechanisms like nucleophilic acyl substitution. DFT can be used to model the energy profiles of these reactions, identifying the energies of reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Similarly, reactions involving the sulfone group or the heterocyclic ring can be investigated. For instance, the reduction of the sulfone group back to a sulfide (B99878) would involve a specific mechanistic pathway that can be computationally explored. The identification of transition state structures, characterized by having a single imaginary frequency in their vibrational analysis, provides crucial information about the geometry of the molecule at the peak of the energy barrier.

Prediction of Reactivity and Selectivity in Organic Transformations

By analyzing the electronic properties derived from DFT calculations, such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, the reactivity and selectivity of this compound in various organic transformations can be predicted.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy and distribution of these frontier orbitals can indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. For example, the carbonyl carbon of the carboxylic acid is expected to be an electrophilic site, susceptible to attack by nucleophiles.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen atoms of the sulfone and carboxyl groups would exhibit negative potential, while the hydrogen of the carboxylic acid and the carbon atoms adjacent to the sulfone group would show positive potential. This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its regioselectivity in reactions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and development, as it helps to understand and predict the binding affinity and mode of interaction between a potential drug molecule and its biological target.

For this compound, which has shown potential biological activities, molecular docking simulations can be used to investigate its interactions with specific enzymes or receptors. The process involves generating a multitude of possible binding poses of the ligand within the active site of the target protein and then using a scoring function to rank these poses based on their predicted binding affinity.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site. The sulfone group can also act as a hydrogen bond acceptor. Understanding these interactions at the atomic level is crucial for explaining the compound's mechanism of action and for guiding the design of more potent and selective analogs.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X-7.5Arg122, Ser234Hydrogen Bond (COOH)
Leu89, Val156Hydrophobic Interaction (Thiane ring)
Asn235Hydrogen Bond (Sulfone)
Enzyme Y-6.8Lys78Salt Bridge (COOH)
Phe198, Trp201π-π Stacking (Thiane ring)

Note: This table is for illustrative purposes. Actual docking results would depend on the specific protein target.

Computational Approaches in Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. Computational methods play a significant role in modern SAR studies, providing quantitative insights that can accelerate the drug discovery process.

For this compound and its derivatives, computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), can be employed to build mathematical models that correlate structural features with observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

The process involves generating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or, more powerfully, derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). By applying statistical methods such as multiple linear regression or machine learning algorithms, a QSAR model is developed.

A robust QSAR model for derivatives of this compound could identify which structural modifications are most likely to enhance a desired biological effect. For instance, it might reveal that increasing the hydrophobicity of a particular substituent or altering the electronic properties of the sulfone group leads to improved activity. This predictive power allows chemists to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Applications of 1,1 Dioxothiane 4 Carboxylic Acid in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecules

1,1-Dioxothiane-4-carboxylic acid serves as a crucial building block in the intricate field of organic synthesis, particularly in the creation of complex molecular architectures. Its unique structure, featuring a thiane (B73995) ring with a sulfone group and a carboxylic acid moiety, provides a versatile scaffold for constructing a wide array of organic compounds. This versatility is rooted in the reactivity of its functional groups, which allows for a variety of chemical transformations.

The presence of the carboxylic acid group enables standard reactions such as esterification, amidation, and reduction to alcohols or aldehydes. molport.com These transformations are fundamental in building more complex molecular frameworks. For instance, the formation of amide bonds is a cornerstone of peptide synthesis and the creation of numerous biologically active molecules. enamine.net

Simultaneously, the sulfone group within the thiane ring significantly influences the molecule's reactivity. The electron-withdrawing nature of the sulfone can activate adjacent positions, facilitating reactions like Michael additions. This property is instrumental in forming new carbon-carbon bonds, a key step in elaborating molecular complexity.

The strategic combination of these reactive sites makes this compound a valuable starting material for the synthesis of diverse and complex molecules, finding applications in various fields of chemistry.

Precursor for the Synthesis of Diverse Functionalized Derivatives

The inherent reactivity of this compound makes it an excellent precursor for a wide range of functionalized derivatives. The carboxylic acid functionality is a primary site for modification. Through well-established synthetic protocols, it can be converted into esters, amides, acyl halides, and other derivatives. molport.com This allows for the introduction of a vast array of chemical entities, tailoring the properties of the resulting molecules for specific applications.

For example, the conversion to an acyl chloride creates a highly reactive intermediate that can readily participate in Friedel-Crafts acylation reactions or couple with various nucleophiles. molport.com Furthermore, the carboxylic acid can be reduced to an alcohol, which can then be further functionalized through etherification or oxidation to an aldehyde.

The sulfone group also offers opportunities for derivatization. While the sulfone itself is relatively stable, reactions targeting other parts of the molecule can lead to derivatives with unique properties. For instance, the synthesis of derivatives where the thiane ring is modified can lead to novel scaffolds with distinct biological or material properties. Research has explored the synthesis of various derivatives, including those with antimicrobial and antifungal properties.

The ability to generate a library of functionalized derivatives from a single, readily available precursor highlights the synthetic utility of this compound.

Utility in Pharmaceutical Intermediate Development

The structural motifs present in this compound and its derivatives are of significant interest in the pharmaceutical industry. The carboxylic acid group is a common feature in many drug molecules, often playing a crucial role in binding to biological targets. nih.gov The sulfone group, while less common, can impart desirable properties such as improved metabolic stability and polarity.

This compound and its derivatives are explored as intermediates in the synthesis of potential therapeutic agents. Research has indicated that similar sulfone-containing compounds may act as inhibitors for specific enzymes, suggesting potential applications in treating diseases like diabetes or neurodegenerative disorders. The unique combination of a cyclic sulfone and a carboxylic acid provides a scaffold that can be elaborated to target a variety of biological receptors and enzymes.

The development of efficient synthetic routes to chiral 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids, which are important building blocks for pharmaceuticals, underscores the demand for cyclic carboxylic acids in drug discovery. researchgate.net The structural analogy suggests the potential for this compound to serve a similar role in accessing novel classes of pharmaceutical intermediates.

Integration into Agrochemical and Fine Chemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives have found applications in the synthesis of agrochemicals and other fine chemicals. The development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds that exhibit biological activity against specific pests or weeds. The structural features of this compound make it a candidate for exploration in this area.

The versatility of carboxylic acids in synthesis allows for their incorporation into a wide range of molecular structures. researchgate.net This adaptability is crucial in the fine chemicals industry, where specific functionalities are required for applications ranging from fragrances to specialized polymers.

The ability to readily functionalize this compound allows for the systematic modification of its structure to optimize for a desired biological or chemical property, a key strategy in both agrochemical and fine chemical research and development.

Potential in Polymer Science and Nanomaterial Functionalization

The carboxylic acid group of this compound makes it a valuable tool for modifying the surfaces of polymers and nanomaterials. expresspolymlett.commdpi.com Carboxylic acids can be covalently attached to polymer backbones or nanoparticle surfaces, introducing new functionalities and altering the material's properties. mdpi.com

For instance, the functionalization of chitosan, a biopolymer, with carboxylic acids has been extensively studied to enhance its properties for applications in drug delivery and tissue engineering. expresspolymlett.comresearchgate.net The introduction of carboxylic acid groups can improve solubility and provide sites for further conjugation with bioactive molecules. expresspolymlett.com

In the realm of nanotechnology, carboxylic acids are used to stabilize and functionalize nanoparticles. researchgate.net This surface modification can improve their dispersibility, biocompatibility, and targeting capabilities for applications in areas like drug delivery and bio-sensing. nih.gov The unique sulfone-containing cyclic structure of this compound could impart novel properties to functionalized nanomaterials, opening up new avenues for research and application in materials science.

Biological Activity and Medicinal Chemistry Research on 1,1 Dioxothiane 4 Carboxylic Acid Derivatives

Investigation of Antimicrobial Properties

Research into the antimicrobial properties of 1,1-dioxothiane-4-carboxylic acid and its derivatives has indicated potential activity against various bacterial strains. However, detailed studies providing specific data such as minimum inhibitory concentrations (MICs) against a broad panel of microorganisms are not extensively available in peer-reviewed literature. General reports suggest that the compound exhibits antimicrobial activity, and modifications of the core structure are being explored to enhance this property. For instance, it has been suggested that alterations to the carboxylic acid group could improve the ability of these derivatives to penetrate bacterial cell membranes, potentially leading to increased efficacy, particularly against Gram-positive bacteria. Despite these preliminary indications, comprehensive research detailing the spectrum of activity and the mechanism of antimicrobial action remains to be published.

Evaluation of Anticancer Potential

The potential of This compound derivatives as anticancer agents has been a subject of preliminary investigation. These studies have primarily focused on their ability to inhibit cancer cell proliferation and the underlying molecular mechanisms responsible for this effect.

One of the key molecular targets identified for This compound is thioredoxin reductase (TrxR). This enzyme is a critical component of the thioredoxin system, which plays a vital role in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it an attractive target for anticancer drug development. The inhibition of TrxR by This compound can disrupt the redox balance in cancer cells, leading to increased oxidative stress and subsequent cell death. While the inhibitory activity has been noted, detailed enzymatic assays and kinetic studies for This compound are not widely reported in scientific literature.

Beyond TrxR inhibition, other potential mechanisms contributing to the anticancer activity of This compound have been suggested. In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells through the induction of apoptosis and by causing cell cycle arrest. One report mentioned an IC₅₀ value of 3.5 µM against the MCF-7 breast cancer cell line, with the proposed mechanism involving the induction of apoptosis and cell cycle arrest at the G2/M phase. The presence of electron-withdrawing groups in the molecule is thought to facilitate Michael addition reactions with biological nucleophiles, which could contribute to its biological effects. However, comprehensive studies elucidating the specific pathways and molecular interactions involved are limited.

Due to the lack of detailed, publicly available research data, a data table for anticancer activity cannot be provided at this time.

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

The biological activity of This compound derivatives can be modulated by introducing various substituents onto the thiane (B73995) ring. For example, a derivative, 4-[(4-fluorophenyl)methyl]-1,1-dioxothiane-4-carboxylic acid , has been synthesized, suggesting that the position-4 of the thiane ring is a viable point for substitution to create new analogues. smolecule.com The introduction of different functional groups could influence the compound's interaction with biological targets like enzymes, potentially altering their inhibitory activity. smolecule.com Nevertheless, a clear and detailed SAR outlining the effects of specific substituents on the antimicrobial or anticancer profiles of this class of compounds has yet to be established through systematic studies.

Due to the lack of detailed, publicly available research data, a data table for SAR studies cannot be provided at this time.

Analysis of Biological Target Interactions and Binding Affinities

The therapeutic potential of this compound and its derivatives is rooted in their interaction with specific biological targets. Research has identified the enzyme thioredoxin reductase (TrxR) as a primary target, particularly in the context of anticancer activity. TrxR is a crucial enzyme in maintaining cellular redox homeostasis and is often overexpressed in cancer cells, making it a promising target for the development of novel anticancer agents. nih.govnih.govnih.gov

The mechanism of action is believed to involve the inhibition of TrxR. The 1,1-dioxo (sulfone) group on the thiane ring acts as a potent electron-withdrawing group. This feature enhances the electrophilicity of the molecule, potentially enabling it to act as a Michael acceptor. nih.gov This enhanced reactivity facilitates a Michael addition reaction, allowing the compound to form covalent bonds with nucleophilic residues. nih.gov The prime target for such a reaction within TrxR is its highly nucleophilic and accessible selenocysteine (B57510) (Sec) residue located in the enzyme's active site. nih.gov By covalently binding to this residue, the inhibitors can effectively and often irreversibly block the enzyme's function, disrupting the redox balance of cancer cells and leading to increased oxidative stress and subsequent cell death. nih.gov

The inhibitory activity of these compounds has been quantified in various studies. For instance, this compound has demonstrated notable cytotoxic effects against several cancer cell lines. Structure-activity relationship (SAR) studies on related compounds, such as derivatives of 1,2-dithiolane-4-carboxylic acid, have further illuminated the requirements for potent TrxR inhibition. These studies confirm that the inhibitory activity is strongly linked to the presence of an accessible Michael acceptor moiety capable of interacting with the cysteine or selenocysteine residues of TrxR1. nih.gov Derivatives that combine the core scaffold with a recognized Michael acceptor, such as a coumarin (B35378) group, show significantly higher potency. nih.govresearchgate.net

Inhibitory Activity of this compound and Related Derivatives
CompoundTarget/Cell LineActivity (IC50)Reference
This compoundMCF-7 (Breast Cancer)3.5 µM
This compoundA549 (Lung Cancer)4.2 µM
This compoundHeLa (Cervical Cancer)5.0 µM
1,2-Dithiolane-4-carboxylic acid derivatives (with Michael acceptor)TrxR1 (Enzyme)5.3 - 186.0 µM nih.govnih.gov

Perspectives on Therapeutic Development and Drug Design

The identification of thioredoxin reductase as a key biological target for this compound derivatives opens significant avenues for therapeutic development, especially in oncology. nih.govnih.gov The TrxR system is vital for cancer cell proliferation and survival, and its inhibition is a validated strategy in cancer therapy. researchgate.net The this compound scaffold represents a promising starting point for the design of targeted covalent inhibitors.

Future drug design efforts will likely focus on optimizing the structure-activity relationship (SAR) to enhance potency, selectivity, and pharmacokinetic properties. Key strategies may include:

Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a critical site for biological interactions and can be chemically modified. Creating a library of amide or ester derivatives could modulate the compound's solubility, cell permeability, and binding interactions, potentially leading to improved efficacy.

Substitution on the Thiane Ring: Introducing various substituents, such as aryl or alkyl groups, at other positions on the thiane ring could further refine the molecule's pharmacological profile. For example, adding bulky groups could enhance binding specificity, while other functional groups could improve metabolic stability.

Enhancing Michael Acceptor Capability: As the inhibitory activity is strongly correlated with the compound's ability to act as a Michael acceptor, rational design can focus on enhancing this property. nih.gov Research on related dithiolane derivatives has shown that the core ring structure alone may be insufficient for activity and that combining it with a potent Michael acceptor moiety is a successful strategy. nih.govnih.gov This principle can be directly applied to the 1,1-dioxothiane scaffold to develop more potent TrxR inhibitors.

Q & A

Basic Research Questions

Q. What are the key structural features of 1,1-dioxothiane-4-carboxylic acid that distinguish it from related sulfur-containing compounds?

  • Answer : The compound features a six-membered dioxothiane ring (a thiane backbone with two oxygen atoms at the 1,1-positions) and a carboxylic acid group at position 4. This distinguishes it from aromatic thiophenecarboxylic acids (e.g., 2-thiophenecarboxylic acid) and morpholine-derived analogs (e.g., 3-thiomorpholinecarboxylic acid), which lack the dioxo modification . A comparative structural analysis is provided below:

CompoundRing TypeUnique Features
This compoundDioxothianeTwo oxygen atoms in the ring
2-Thiophenecarboxylic acidThiopheneAromatic sulfur-containing ring
3-Thiomorpholinecarboxylic acidThiomorpholineMorpholine-derived with sulfur

Q. What is a standard synthetic route for preparing derivatives of this compound?

  • Answer : A two-step protocol is commonly employed:

Coupling Reaction : Boc-protected carboxylic acids are activated with EDCI/HOBt in CH₂Cl₂, followed by reaction with amines and Et₃N to form amides.

Deprotection : TFA in CH₂Cl₂ removes the Boc group, yielding the final product. Purification via silica gel chromatography (hexane/EtOAc gradient) achieves yields of 58–76% .

Q. How is the structural confirmation of synthesized derivatives performed?

  • Answer : Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS) are standard. For example, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (1a) shows characteristic aromatic proton shifts (δ 7.2–7.4 ppm) and a molecular ion peak at m/z 503.3 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Answer : Key variables include:

  • Reagent Selection : HATU or EDCI/HOBt for efficient amide coupling.
  • Solvent and Temperature : Dry DMF or CH₂Cl₂ under inert atmospheres at 0–25°C.
  • Purification : Gradient chromatography (e.g., hexane/EtOAc) resolves stereoisomers. Yields >70% are achievable with optimized stoichiometry and reaction times (6–15 hours) .

Q. What challenges arise in stereochemical control during synthesis, and how are they addressed?

  • Answer : Racemic mixtures (e.g., 2RS configurations) are common due to non-stereoselective coupling. Solutions include:

  • Chiral Auxiliaries : Use of (4R)-configured starting materials.
  • Enzymatic Resolution : Lipases or esterases to separate enantiomers.
  • Chiral Chromatography : Pirkle-type columns for analytical and preparative separation .

Q. How do researchers resolve contradictions in spectral data for novel derivatives?

  • Answer : Discrepancies in NMR or MS data are addressed by:

  • Multi-Technique Validation : Combining ¹³C NMR, IR, and high-resolution MS.
  • X-ray Crystallography : Definitive confirmation of stereochemistry.
  • Computational Modeling : DFT calculations to predict chemical shifts and compare with experimental data .

Methodological Considerations

  • Synthesis Optimization Table :

    MethodReagentsYield (%)Purification
    EDCI/HOBt CouplingCH₂Cl₂, Et₃N58–76Silica Chromatography
    HATU-Mediated CouplingDMF, DIPEA65–82Recrystallization
  • Applications in Medicinal Chemistry :

    • The carboxylic acid moiety enables conjugation with bioactive amines (e.g., antitumor agents).
    • The dioxothiane ring enhances metabolic stability compared to non-oxidized sulfur analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.